N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features a unique combination of a thiadiazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclopropyl-1,3,4-thiadiazole.
Indole Derivative Preparation: The indole moiety, 5-methoxy-1H-indole, can be synthesized from 5-methoxyindole through various methods, including Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide linkage, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiadiazole ring could modulate the compound’s overall activity. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide: Lacks the methoxy group on the indole ring.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-hydroxy-1H-indol-1-yl)propanamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of both the thiadiazole and methoxyindole moieties. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2S/c1-23-13-4-5-14-12(10-13)6-8-21(14)9-7-15(22)18-17-20-19-16(24-17)11-2-3-11/h4-6,8,10-11H,2-3,7,9H2,1H3,(H,18,20,22) |
InChI Key |
RDTWTBHFKBCXRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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